REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].C1(O)C=CC=CC=1.Cl.[N:24]([O-])=[O:25].[Na+]>O.C(O)C>[C:11]([C:7]1[CH:8]=[C:9]([N:24]=[O:25])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17.56 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml round flask equipped with a thermometer, stirrer and nitrogen inlet
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between 0 °and 10° C. (1 hr)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The yellow green precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed, with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(210-213° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].C1(O)C=CC=CC=1.Cl.[N:24]([O-])=[O:25].[Na+]>O.C(O)C>[C:11]([C:7]1[CH:8]=[C:9]([N:24]=[O:25])[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
26.3 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17.56 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml round flask equipped with a thermometer, stirrer and nitrogen inlet
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction between 0 °and 10° C. (1 hr)
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
FILTRATION
|
Details
|
The yellow green precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed, with water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(210-213° C.)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)N=O)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |